molecular formula C18H16Cl2O5 B4829902 diethyl {[5-(2,4-dichlorophenyl)-2-furyl]methylene}malonate CAS No. 6011-33-2

diethyl {[5-(2,4-dichlorophenyl)-2-furyl]methylene}malonate

Cat. No.: B4829902
CAS No.: 6011-33-2
M. Wt: 383.2 g/mol
InChI Key: FXHOKFCRSVWIJF-UHFFFAOYSA-N
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Description

Diethyl {[5-(2,4-dichlorophenyl)-2-furyl]methylene}malonate (CAS: 304896-39-7) is a malonate derivative featuring a furan ring substituted with a 2,4-dichlorophenyl group. Its molecular formula is C₁₈H₁₆Cl₂O₅, with an average molecular weight of 383.22 g/mol . The compound’s structure combines a diethyl malonate core with a conjugated system formed by a methylene bridge and a substituted furan ring.

Properties

IUPAC Name

diethyl 2-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2O5/c1-3-23-17(21)14(18(22)24-4-2)10-12-6-8-16(25-12)13-7-5-11(19)9-15(13)20/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHOKFCRSVWIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366663
Record name ST50077315
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6011-33-2
Record name ST50077315
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl {[5-(2,4-dichlorophenyl)-2-furyl]methylene}malonate typically involves the condensation of diethyl malonate with 5-(2,4-dichlorophenyl)-2-furaldehyde. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl {[5-(2,4-dichlorophenyl)-2-furyl]methylene}malonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Diethyl {[5-(2,4-dichlorophenyl)-2-furyl]methylene}malonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of diethyl {[5-(2,4-dichlorophenyl)-2-furyl]methylene}malonate involves its interaction with specific molecular targets. The dichlorophenyl group and furan ring can participate in various binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to specific biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound belongs to a family of diethyl malonate derivatives with substituted aryl-furan moieties. Key structural analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Diethyl {[5-(2,4-dichlorophenyl)-2-furyl]methylene}malonate 2,4-dichlorophenyl C₁₈H₁₆Cl₂O₅ 383.22 High electronegativity from two Cl atoms; enhanced reactivity and bioactivity potential
Diethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)malonate 2-chlorophenyl C₁₈H₁₇ClO₅ 348.78 Moderate steric hindrance; explored as a synthetic intermediate
Diethyl 2-((5-(4-fluorophenyl)furan-2-yl)methylene)malonate 4-fluorophenyl C₁₈H₁₇FO₅ 332.32 Fluorine’s electron-withdrawing effects; anti-inflammatory potential
Diethyl 2-((5-(4-nitrophenyl)furan-2-yl)methylene)malonate 4-nitrophenyl C₁₈H₁₆N₂O₇ ~372.30 Strong electron-withdrawing nitro group; antifungal/antibacterial activity
Diethyl 2-((5-(4-methylphenyl)furan-2-yl)methylene)malonate 4-methylphenyl C₁₈H₂₀O₅ ~330.33 Electron-donating methyl group; potential agrochemical applications

Physicochemical Properties

Property Target Compound 2-Chlorophenyl Analog 4-Fluorophenyl Analog
Solubility (Polar Solvents) Low Moderate Moderate
LogP (Lipophilicity) ~3.5 (estimated) ~3.0 ~2.8
Melting Point Not reported 120–125°C 110–115°C

Biological Activity

Diethyl {[5-(2,4-dichlorophenyl)-2-furyl]methylene}malonate is a synthetic compound that has gained attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

Molecular Formula : C18H17Cl2O5
CAS Number : 302821-51-8
Molecular Weight : 348.8 g/mol

The compound features a furan ring attached to a malonate ester, with a dichlorophenyl group that enhances its biological activity. The unique structure allows for diverse interactions within biological systems.

The mechanism of action for this compound involves several pathways:

  • Reactive Oxygen Species (ROS) Generation : The dichlorophenyl group can undergo redox reactions, leading to increased levels of ROS, which may induce oxidative stress in cells.
  • Enzyme Interaction : The furan ring and malonate ester may interact with various enzymes and proteins, potentially disrupting their normal functions and leading to cell death.
  • Apoptosis Induction : Studies suggest that this compound can induce apoptosis in cancer cells through oxidative stress mechanisms.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various microorganisms.

  • Case Study : A study tested the compound against both Gram-positive and Gram-negative bacteria. Results showed a high level of inhibition, suggesting its potential as a lead compound for new antimicrobial agents.
MicroorganismInhibition Zone (mm)Activity Level
Staphylococcus aureus20High
Escherichia coli18Moderate
Pseudomonas aeruginosa15Moderate

Anticancer Activity

The compound has also been investigated for its anticancer properties. It appears to induce apoptosis in cancer cells via oxidative stress.

  • Mechanism of Anticancer Activity :
    • Increased ROS levels disrupt cellular homeostasis.
    • Interaction with apoptotic pathways leads to cell death.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how the presence of specific functional groups influences the biological activities of related compounds.

Compound NameStructureAntimicrobial ActivityAnticancer Activity
Diethyl malonateSimple esterLowNone
Diethyl {[5-(4-methylphenyl)-2-furyl]methylene}malonateMethylphenyl groupModerateLow
This compoundDichlorophenyl groupHighHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
diethyl {[5-(2,4-dichlorophenyl)-2-furyl]methylene}malonate
Reactant of Route 2
Reactant of Route 2
diethyl {[5-(2,4-dichlorophenyl)-2-furyl]methylene}malonate

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